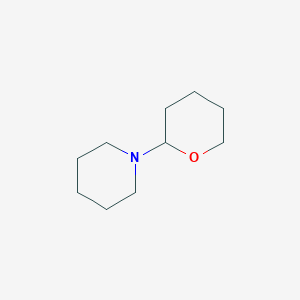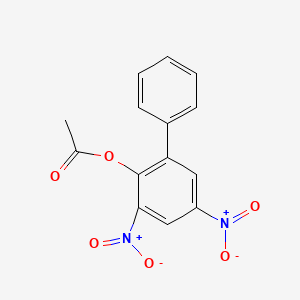![molecular formula C20H13NS B14749919 13H-dibenzo[b,i]phenothiazine CAS No. 258-78-6](/img/structure/B14749919.png)
13H-dibenzo[b,i]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13H-dibenzo[b,i]phenothiazine is a heterocyclic compound that belongs to the phenothiazine family. This compound is characterized by its unique structure, which includes two benzene rings fused to a thiazine ring. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their intriguing chemical and physical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13H-dibenzo[b,i]phenothiazine typically involves the fusion of benzene rings with a thiazine ring. One common method is the ring-fusion approach, which extends the conjugation length of phenothiazines. This method involves the oxidative coupling of amines under visible-light irradiation, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of efficient photocatalytic systems to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 13H-dibenzo[b,i]phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the electron-rich nature of the sulphur and nitrogen heteroatoms in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulphur atoms, with reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various substituted phenothiazines, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
13H-dibenzo[b,i]phenothiazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 13H-dibenzo[b,i]phenothiazine involves its interaction with molecular targets through its electron-rich sulphur and nitrogen atoms. These interactions can lead to various effects, such as the generation of reactive oxygen species in photoredox reactions or the stabilization of charge carriers in optoelectronic applications .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound with a simpler structure.
Benzo[b]phenothiazine: A similar compound with one benzene ring fused to the thiazine ring.
Naphtho[2,3-b]phenothiazine: Another extended phenothiazine with a naphthalene ring fused to the thiazine ring.
Uniqueness: 13H-dibenzo[b,i]phenothiazine stands out due to its extended conjugation length, which enhances its photophysical and redox properties. This makes it particularly effective in applications requiring strong excited-state reduction potential and efficient photocatalytic performance .
Propiedades
Número CAS |
258-78-6 |
|---|---|
Fórmula molecular |
C20H13NS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-thia-13-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C20H13NS/c1-3-7-15-11-19-17(9-13(15)5-1)21-18-10-14-6-2-4-8-16(14)12-20(18)22-19/h1-12,21H |
Clave InChI |
YWQCUOPMWQPZTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)NC4=CC5=CC=CC=C5C=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
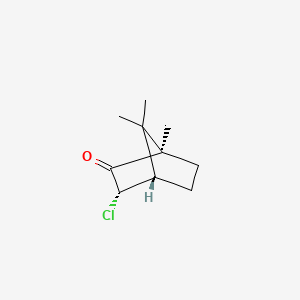


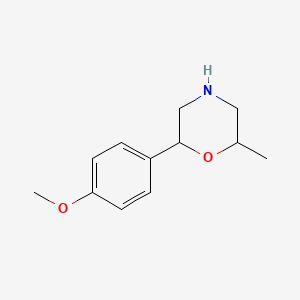


![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
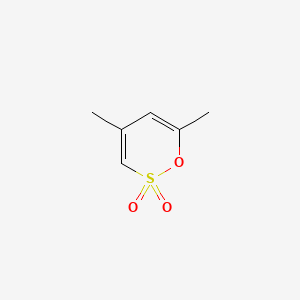
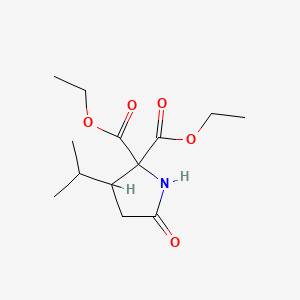
![1-O-benzyl 5-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate](/img/structure/B14749894.png)
